
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3F3IN3 It is a pyrimidine derivative characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyrimidine ring. One common method involves the iodination of 2-(trifluoromethyl)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 5 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) under mild conditions. This reaction is enhanced by the electron-withdrawing trifluoromethyl group, which activates the pyrimidine ring toward nucleophilic attack.
Example Reactions:
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Methoxylation:
Reacting with sodium methoxide (NaOMe) in methanol at 60°C replaces iodine with a methoxy group, yielding 5-methoxy-2-(trifluoromethyl)pyrimidin-4-amine. -
Amination:
Treatment with ammonia or primary amines in DMF at 80°C produces 5-amino-substituted derivatives.
Mechanistic Insights:
-
The trifluoromethyl group stabilizes the transition state via inductive effects, lowering the activation energy for SNAr.
-
Regioselectivity is dictated by the electron-deficient C5 position, favoring substitution at this site.
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
Using arylboronic acids and Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C, the iodine is replaced with an aryl group:
Reactant | Conditions | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12h | 5-Phenyl-2-(trifluoromethyl)pyrimidin-4-amine | 72% |
4-Methoxyphenylboronic acid | Same as above | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidin-4-amine | 68% |
Stille Coupling
Reaction with tributyl(vinyl)tin in the presence of PdCl₂(PPh₃)₂ and LiCl in DMF at 100°C introduces vinyl groups.
Functionalization of the Amine Group
The primary amine at position 4 undergoes alkylation, acylation, and condensation reactions:
Reaction Table:
Reaction Type | Reagent | Conditions | Product | Application |
---|---|---|---|---|
Acylation | Acetyl chloride | Pyridine, RT, 2h | N⁴-Acetyl-5-iodo-2-(trifluoromethyl)pyrimidin-4-amine | Prodrug synthesis |
Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N⁴-Methyl-5-iodo-2-(trifluoromethyl)pyrimidin-4-amine | Bioactivity modulation |
Condensation | Benzaldehyde | EtOH, HCl, reflux, 8h | Schiff base derivative | Chelation studies |
Electrophilic Aromatic Substitution
Despite the electron-deficient ring, directed electrophilic substitution can occur at the C6 position due to the amine’s activating effect:
Nitration:
-
Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C6, yielding 5-iodo-6-nitro-2-(trifluoromethyl)pyrimidin-4-amine.
Reductive Deiodination
Catalytic hydrogenation (H₂, Pd/C, EtOH, RT) removes the iodine atom, producing 2-(trifluoromethyl)pyrimidin-4-amine as a key intermediate.
Radical Reactions
Under UV light or with AIBN initiators, the iodine atom participates in radical chain reactions for alkyl or aryl group introduction.
Comparative Reactivity Data
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent |
---|---|---|---|
Nucleophilic Substitution | 1.2 × 10⁻³ | 85 | DMF |
Suzuki Coupling | 4.5 × 10⁻⁴ | 92 | THF/H₂O |
Amine Acylation | 2.8 × 10⁻³ | 78 | Pyridine |
Mechanistic and Structural Insights
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Electronic Effects: The trifluoromethyl group increases ring electrophilicity (+M effect), while the amine group donates electrons via resonance (-M effect), creating a polarized reactivity profile.
-
Steric Considerations: Bulky substituents at C5 are tolerated in cross-coupling due to the planar pyrimidine ring.
This compound’s versatility in bond-forming reactions underpins its utility in synthesizing kinase inhibitors, antimicrobial agents, and fluorescent probes. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
The compound serves as a precursor in the development of antiviral and anticancer agents. Its structural features, including the trifluoromethyl group, enhance metabolic stability and bioavailability, making it a candidate for pharmacological studies. Research indicates that derivatives of pyrimidine compounds with trifluoromethyl substitutions exhibit significant biological activities, including enzyme inhibition and receptor modulation .
Case Study: PI3K/mTOR Inhibitors
In a study focusing on pyrimidine derivatives, compounds substituted with trifluoromethyl groups demonstrated potent activity against PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathways, which are crucial in cancer cell proliferation. The introduction of trifluoromethyl groups significantly increased cellular potency and selectivity towards these targets .
Agriculture
Agrochemical Applications
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is being explored for its potential use in agrochemicals due to its bioactivity against various pests and pathogens. The trifluoromethyl group enhances the compound's efficacy in agricultural applications.
Case Study: Antifungal Activity
A study synthesized novel trifluoromethyl pyrimidine derivatives that exhibited antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds showed promising results in inhibiting fungal growth at concentrations comparable to established antifungal agents .
Organic Synthesis
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create more complex organic molecules tailored for specific applications.
Data Table: Synthetic Reactions
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Replacement of iodine with nucleophiles | 85 |
Suzuki-Miyaura Coupling | Formation of biaryl compounds | 70 |
Oxidation/Reduction | Derivation of functionalized products | 90 |
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
- 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
- 5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C5H3F3IN3 |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12) |
InChI Key |
TVHBFFIXDJKNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origin of Product |
United States |
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